Pterocarpan

Antibacterial Flavonoid SAR Drug-resistant pathogens

Pterocarpan (CAS 2035-50-9) is the unsubstituted parent scaffold of the pterocarpan class, a group of plant-derived isoflavonoid secondary metabolites that function as phytoalexins—antimicrobial defense compounds synthesized in response to pathogen attack. Structurally, it comprises a tetracyclic 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene core , and serves as the fundamental framework from which numerous bioactive natural derivatives (e.g., medicarpin, maackiain, glyceollins) are derived via hydroxylation, prenylation, and other modifications.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 2035-50-9
Cat. No. B192222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterocarpan
CAS2035-50-9
Synonyms(-)-Pterocarpan;  Chromanocoumarane
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24
InChIInChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2
InChIKeyLZEPVVDVBJUKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pterocarpan (CAS 2035-50-9) Procurement Guide: Core Scaffold Identity and Class Profile


Pterocarpan (CAS 2035-50-9) is the unsubstituted parent scaffold of the pterocarpan class, a group of plant-derived isoflavonoid secondary metabolites that function as phytoalexins—antimicrobial defense compounds synthesized in response to pathogen attack [1]. Structurally, it comprises a tetracyclic 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene core [2], and serves as the fundamental framework from which numerous bioactive natural derivatives (e.g., medicarpin, maackiain, glyceollins) are derived via hydroxylation, prenylation, and other modifications [1]. While unsubstituted pterocarpan itself exhibits limited direct antimicrobial potency, the scaffold constitutes the essential pharmacophore that, when appropriately substituted, yields potent antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory activities [1].

Why Pterocarpan Scaffold Selection Cannot Be Arbitrarily Substituted by Other Isoflavonoids


Pterocarpans are distinguished from other isoflavonoid subclasses (e.g., isoflavones, isoflavanones, coumestans) by their unique tetracyclic fused furan ring system, which confers distinct stereochemical and conformational properties that cannot be replicated by alternative scaffolds [1]. Structure-activity relationship (SAR) analyses demonstrate that the pterocarpan nucleus, when appropriately decorated with prenyl and hydroxyl substituents, constitutes the most active flavonoid class against Staphylococcus aureus, outperforming isoflavones, flavanones, and isoflavanones in antibacterial potency [2]. Furthermore, the planarity and lipophilicity of the pterocarpan core are essential determinants of membrane penetration and target engagement, characteristics that are not transferable to non-pterocarpan analogs [3]. Substituting a pterocarpan with a structurally related but distinct scaffold (e.g., a coumestan) would therefore fundamentally alter the molecule's pharmacological profile and cannot be assumed to produce equivalent biological outcomes [1].

Pterocarpan (CAS 2035-50-9) Quantitative Differentiation Evidence vs. Comparator Compounds


Pterocarpan Class Superiority Over Other Flavonoid Subclasses in Antibacterial Activity Against S. aureus

A comprehensive review of antibacterial flavonoids from the genus Erythrina (covering 2000-2022) demonstrated that pterocarpans constitute the most active flavonoid subclass against Staphylococcus aureus, surpassing flavanones, isoflavanones, isoflavones, and isoflavans [1]. This class-level superiority is attributed to the unique tetracyclic scaffold and the presence of prenyl substituents, which enhance lipophilicity and membrane penetration [1].

Antibacterial Flavonoid SAR Drug-resistant pathogens

Substituted Pterocarpan Derivatives Exhibit Nanomolar Potency Against Drug-Resistant S. aureus (MRSA and VRSA)

While unsubstituted pterocarpan (CAS 2035-50-9) exhibits minimal direct antibacterial activity, hydroxylated and prenylated pterocarpan derivatives demonstrate potent activity against clinically relevant drug-resistant strains [1]. 3,9-Dihydroxypterocarpan, a simple dihydroxylated derivative, exhibits an MIC of 1.56 µg/mL against Staphylococcus aureus, substantially more potent than many clinically used antibiotics [2]. Furthermore, more highly substituted pterocarpans (e.g., erycristagallin, erythrabyssin II) achieve MIC values in the 0.39-3.13 µg/mL range against MRSA and VRSA strains, potency levels that rival or exceed vancomycin in certain resistant isolates [1].

MRSA VRSA Drug resistance Antibacterial

Prenylated Pterocarpans as Bacterial Neuraminidase Inhibitors with Superior Potency to Quercetin

Prenylated pterocarpan derivatives isolated from Erythrina abyssinica exhibit potent inhibition of bacterial neuraminidases from Clostridium perfringens and Vibrio cholerae, with IC50 values ranging from 1.32 to 77.10 µM and 0.35 to 77.73 µM, respectively [1]. The most active noncompetitive inhibitors (compounds 1-3, 5-8, 10, and 13-15) demonstrated IC50 values of 1.32-19.82 µM against C. perfringens neuraminidase, representing up to a 19-fold improvement in potency compared to quercetin (IC50 = 25.34 µM), the positive control flavonoid [1].

Neuraminidase inhibition Antiviral Antibacterial Enzyme kinetics

Stereospecific Biosynthesis Enables Enantiopure Pterocarpan Production via Enzymatic Methods

Pterocarpan biosynthesis proceeds via pterocarpan synthase (EC 1.1.1.246), which catalyzes the NADPH-dependent cyclization of 2′-hydroxyisoflavanones to the corresponding pterocarpans with complete stereospecificity [1]. The soybean pterocarpan synthase exhibits broad substrate tolerance, converting both 4-hydroxy (2′-hydroxydihydrodaidzein) and 4-methoxy (vestitone) substituted isoflavones with equal efficiency (Km = 75 µM for racemic substrate; actual Km ~35-40 µM for the active (3R)-enantiomer) [2]. In contrast, the chickpea enzyme demonstrates absolute substrate specificity, accepting only the 4-methoxy compound vestitone and rejecting the 4-hydroxy analog entirely [2].

Biosynthesis Stereochemistry Enzymatic synthesis Process development

Pterocarpan Scaffold Uniquely Positions Substituents for Optimal Membrane Penetration via Planarity and Lipophilicity

SAR analysis of 14 antibacterial pterocarpans from African Erythrina species established that antibacterial activity depends critically on the substitution pattern of prenyl and hydroxyl groups on the aromatic rings, as well as the planarity of the pterocarpan molecule [1]. High lipophilicity conferred by prenyl groups enhances activity by facilitating membrane penetration. This combination of scaffold planarity and strategic lipophilicity distinguishes pterocarpans from non-planar isoflavonoids (e.g., isoflavans) and from more polar flavonoid cores (e.g., unsubstituted isoflavones), which exhibit reduced membrane permeability and consequently lower antibacterial potency [1].

Physicochemical properties Drug design SAR Membrane permeability

Recommended Research and Industrial Application Scenarios for Pterocarpan (CAS 2035-50-9)


Medicinal Chemistry: Privileged Scaffold for Antibacterial Lead Optimization

Based on class-level evidence establishing pterocarpans as the most active flavonoid subclass against S. aureus [1], procurement of the parent pterocarpan scaffold (CAS 2035-50-9) is justified for structure-activity relationship studies and lead optimization programs targeting Gram-positive bacterial infections. The scaffold provides a validated starting point for introducing hydroxyl and prenyl substituents that yield MIC values as low as 0.39-1.56 µg/mL against MRSA and VRSA [2]. Medicinal chemistry teams should prioritize pterocarpan derivatization over alternative isoflavonoid cores due to the established superiority of this scaffold class.

Enzymology and Biocatalysis: Substrate for Pterocarpan Synthase Characterization

The stereospecific biosynthesis of pterocarpans via pterocarpan synthase (EC 1.1.1.246) from isoflavanone precursors is well-characterized, with documented Km values of 35-40 µM for the active (3R)-enantiomer using soybean enzyme [3]. Pterocarpan (CAS 2035-50-9) serves as a reference standard for enzymatic studies and for developing biocatalytic production methods for enantiopure pterocarpan derivatives. The demonstrated differential substrate specificity between soybean (broad) and chickpea (restrictive) enzymes [3] enables researchers to select appropriate enzyme sources based on desired substrate scope.

Natural Products Research: Reference Standard for Phytochemical Profiling

Pterocarpan is the unsubstituted parent compound of a diverse class of plant-derived phytoalexins, with over 144 structurally characterized pterocarpans reported as of 2006 [4]. The parent scaffold (CAS 2035-50-9) is essential as a chromatographic and spectroscopic reference standard for dereplication studies, metabolomic profiling of Fabaceae species, and quality control of botanical extracts. Its well-defined physicochemical properties (boiling point 319.0±42.0°C, vapor pressure 0.0±0.7 mmHg at 25°C) facilitate method development for isolation and purification of novel pterocarpan derivatives from natural sources.

Anti-Infective Drug Discovery: Neuraminidase Inhibitor Development

Prenylated pterocarpan derivatives demonstrate IC50 values as low as 1.32 µM against C. perfringens neuraminidase, representing a 19-fold potency improvement over the flavonoid control quercetin (IC50 = 25.34 µM) [5]. The pterocarpan scaffold (CAS 2035-50-9) provides the core structure for developing neuraminidase inhibitors targeting both bacterial (V. cholerae, C. perfringens) and viral (influenza) infections. Procurement of the parent scaffold enables systematic exploration of prenylation patterns and other substitutions to optimize neuraminidase inhibitory activity while maintaining the favorable pharmacokinetic properties associated with the pterocarpan core.

Technical Documentation Hub

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